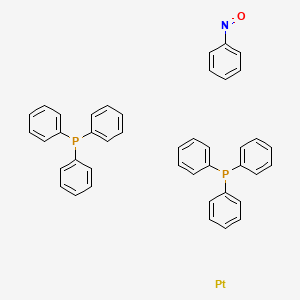
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum is a coordination complex that features a platinum center coordinated to nitrosobenzene and two triphenylphosphine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum typically involves the reaction of platinum precursors with nitrosobenzene and triphenylphosphine under controlled conditions. One common method includes the use of platinum(II) chloride as a starting material, which reacts with nitrosobenzene and triphenylphosphine in the presence of a suitable solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Aplicaciones Científicas De Investigación
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular targets.
Industry: It is used in the development of new materials and as a precursor for other platinum-based compounds.
Mecanismo De Acción
The mechanism by which (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum exerts its effects involves the coordination of the platinum center to various molecular targets. This coordination can disrupt normal cellular processes, leading to potential therapeutic effects. The specific pathways and molecular targets involved depend on the context of its application, such as its interaction with DNA in anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound used in cancer treatment.
Oxaliplatin: A platinum compound used in chemotherapy.
Uniqueness
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum is unique due to its specific ligand arrangement and the presence of nitrosobenzene, which imparts distinct chemical properties and reactivity compared to other platinum-based compounds. This uniqueness makes it a valuable compound for specialized research applications .
Propiedades
Fórmula molecular |
C42H35NOP2Pt |
|---|---|
Peso molecular |
826.8 g/mol |
Nombre IUPAC |
nitrosobenzene;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C6H5NO.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-7-6-4-2-1-3-5-6;/h2*1-15H;1-5H; |
Clave InChI |
ZFMHKJSSBOJHIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


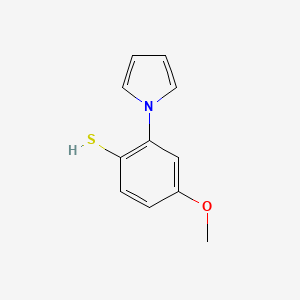
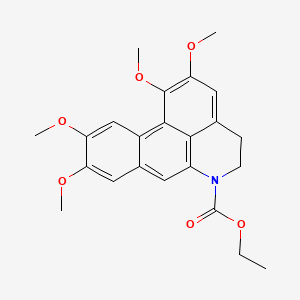
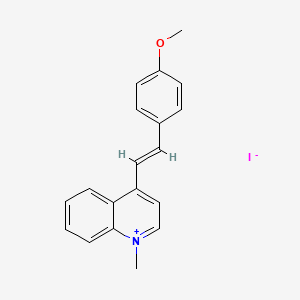
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
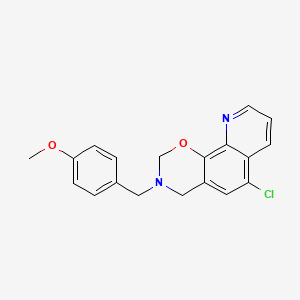
![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)
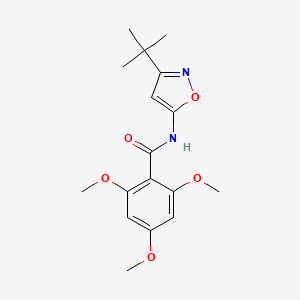
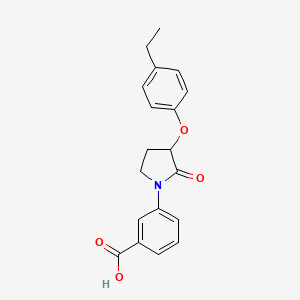
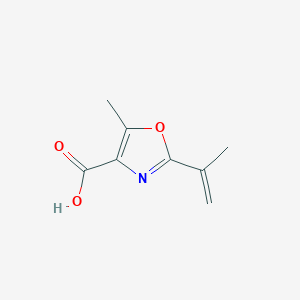

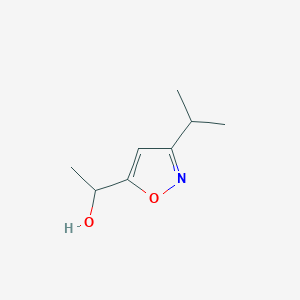
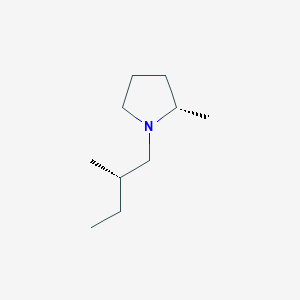
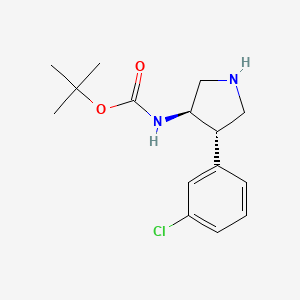
![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)
